3,3'-Thiobis(propionic acid decyl) ester
Overview
Description
. This compound is a derivative of propionic acid and contains a sulfur atom linking two propionic acid decyl ester groups. It is commonly used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(propionic acid decyl) ester typically involves the esterification of 3,3’-thiodipropionic acid with decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 3,3’-Thiobis(propionic acid decyl) ester follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanol to a reactor containing 3,3’-thiodipropionic acid and an acid catalyst. The reaction mixture is heated and stirred to achieve complete esterification. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiobis(propionic acid decyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3,3’-thiodipropionic acid and decanol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 3,3’-Thiodipropionic acid and decanol.
Substitution: Substituted esters or amides.
Scientific Research Applications
3,3’-Thiobis(propionic acid decyl) ester has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of 3,3’-Thiobis(propionic acid decyl) ester is its antioxidant activity. The sulfur atom in the compound can react with free radicals, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is particularly useful in protecting polymers and other materials from degradation caused by exposure to oxygen and other reactive species .
Comparison with Similar Compounds
Similar Compounds
3,3’-Thiobis(propionic acid dodecyl) ester: Similar structure but with dodecyl groups instead of decyl groups.
3,3’-Thiobis(propionic acid octyl) ester: Similar structure but with octyl groups instead of decyl groups.
3,3’-Thiobis(propionic acid hexyl) ester: Similar structure but with hexyl groups instead of decyl groups.
Uniqueness
3,3’-Thiobis(propionic acid decyl) ester is unique due to its specific decyl ester groups, which provide distinct physical and chemical properties compared to its analogs. These properties include solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSJFCDKPWAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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